Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1310255-26-5
VCID: VC2705854
InChI: InChI=1S/C12H15N3/c1-10-14-9-12(15-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,14,15)
SMILES: CC1=NC=C(N1)CNCC2=CC=CC=C2
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine

CAS No.: 1310255-26-5

Cat. No.: VC2705854

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine - 1310255-26-5

Specification

CAS No. 1310255-26-5
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name N-[(2-methyl-1H-imidazol-5-yl)methyl]-1-phenylmethanamine
Standard InChI InChI=1S/C12H15N3/c1-10-14-9-12(15-10)8-13-7-11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,14,15)
Standard InChI Key MOYYZLBUSUTCHM-UHFFFAOYSA-N
SMILES CC1=NC=C(N1)CNCC2=CC=CC=C2
Canonical SMILES CC1=NC=C(N1)CNCC2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Identity

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine contains an imidazole core with a methyl substituent at the 2-position, a methylamine linker at the 4-position, and a benzyl group attached to the amine nitrogen. Structurally, it shares similarities with (1-benzyl-1h-imidazol-2-yl)methylamine, though with key differences in the position of substituents and functional groups .

Molecular Properties

The compound exhibits the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₅N₃
Molecular WeightApproximately 201.27 g/mol
Structural Features2-methyl-imidazole ring, methylene linker, benzylamine group

The molecular structure contains three nitrogen atoms: two within the imidazole heterocycle and one as part of the exocyclic amine functionality. This nitrogen-rich structure contributes significantly to the compound's chemical behavior and potential applications.

Structural Comparison

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine can be viewed as a structural derivative of (2-methyl-1H-imidazol-4-yl)methanamine (C₅H₉N₃) with a benzyl group attached to the amine nitrogen . While (2-methyl-1H-imidazol-4-yl)methanamine features a primary amine, our target compound contains a secondary amine due to the benzyl substitution.

Physical and Chemical Properties

Physical State and Appearance

Based on structural analogues, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine likely exists as a crystalline solid at room temperature. The presence of the aromatic and heterocyclic rings contributes to its stability in solid form.

Solubility Profile

The compound would likely exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, moderate solubility in less polar solvents like dichloromethane and chloroform, and limited solubility in highly nonpolar solvents such as hexane. Its solubility in water would be expected to be pH-dependent due to the presence of both basic (amine) and weakly acidic (imidazole N-H) functional groups.

Predicted NMR Features

Based on similar imidazole derivatives, the ¹H NMR spectrum would likely show:

Proton TypeExpected Chemical Shift (ppm)Integration
Imidazole C-H6.8-7.21H
Aromatic protons7.2-7.45H
Benzylic CH₂4.2-4.52H
Imidazole-CH₂-N3.6-3.92H
Imidazole-CH₃2.2-2.43H
N-H (exchangeable)Variable (1.5-3.0)1H

Synthesis and Preparation Methods

Reductive Amination Approach

This approach would involve the reaction of (2-methyl-1H-imidazol-4-yl)methanamine with benzaldehyde followed by reduction:

  • Formation of a Schiff base intermediate

  • Reduction with sodium borohydride or sodium cyanoborohydride

  • Purification of the final product

Benzylation of Primary Amine

Starting with (2-methyl-1H-imidazol-4-yl)methanamine , direct alkylation using benzyl bromide or benzyl chloride could yield the target compound:

  • Reaction of (2-methyl-1H-imidazol-4-yl)methanamine with benzyl halide

  • Base-mediated substitution (potentially using strong bases as mentioned in search result )

  • Isolation and purification of the product

Precursor Synthesis

The synthesis of key precursor (2-methyl-1H-imidazol-4-yl)methanamine might follow approaches similar to those described for related imidazole derivatives in the patent literature . This could involve:

  • Preparation of 2-methylimidazole derivatives

  • Functionalization of the 4-position

  • Introduction of the aminomethyl group

Drawing parallels from the synthetic strategy outlined in the patent information, reactions could be conducted under nitrogen protection with careful temperature control to enhance yield and selectivity .

Chemical Reactivity and Stability

Reactive Centers

Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine possesses several reactive sites:

Reactive CenterPotential Reactions
Secondary amineAlkylation, acylation, condensation reactions
Imidazole N-HDeprotonation, coordination to metals, alkylation
Imidazole ringElectrophilic aromatic substitution
Benzyl groupHydrogenolysis, oxidation

Stability Considerations

The compound would likely demonstrate good thermal stability but may be sensitive to oxidizing conditions, particularly at the benzylic position. The imidazole ring could be susceptible to ring-opening under strongly acidic conditions. Storage recommendations would likely include protection from light, heat, and moisture to prevent degradation.

Applications and Biological Relevance

Related Compounds with Biological Activity

Related imidazole-containing compounds have demonstrated various biological activities. For instance, certain benzylimidazole derivatives have shown potential as enzyme inhibitors and receptor ligands, suggesting possible investigative pathways for our target compound .

Synthetic Utility

Beyond potential biological applications, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine could serve as a valuable synthetic intermediate for more complex molecules. The secondary amine provides a site for further functionalization, while the imidazole ring offers possibilities for coordination chemistry and heterocycle elaboration.

Analytical Characterization

Chromatographic Behavior

Based on its structural features, Benzyl [(2-Methyl-1H-imidazol-4-yl)methyl]amine would likely demonstrate retention characteristics similar to other nitrogen-containing heterocycles in commonly used analytical techniques:

Analytical MethodExpected Behavior
HPLC (reverse phase)Moderate retention on C18 columns
TLCRf values dependent on solvent system; visualization potentially via UV and ninhydrin
GC-MSMay require derivatization for improved volatility

Mass Spectrometry

The expected mass spectrometric behavior would include:

  • Molecular ion peak at m/z 201 corresponding to C₁₂H₁₅N₃

  • Fragment ions potentially including benzyl (m/z 91), imidazole-containing fragments, and cleavage products at the methylene bridges

This profile could be compared with the predicted collision cross-section data available for related compounds .

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